2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)12-4-3-5-13(10-12)24-16(29)11-30-17-8-7-15-25-26-18(28(15)27-17)14-6-1-2-9-23-14/h1-10H,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOURPHXBKGOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a pyridine derivative with hydrazine to form the triazolopyridazine ring.
Thioether Formation: The triazolopyridazine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom, contributing to the compound's polarity and reactivity. |
| Triazolo[4,3-b]pyridazine | A fused bicyclic structure that enhances biological activity through interactions with biological targets. |
| Thioether Linkage | Provides stability and influences the compound's pharmacokinetics. |
| Acetamide Group | Enhances solubility and may participate in biological interactions. |
Recent studies have highlighted the anticancer potential of this compound and its analogs. The unique combination of pyridine, triazole, and pyridazine rings confers distinct pharmacological properties that are being explored for various therapeutic applications.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | A549 (lung cancer) | 0.008 |
| SGC-7901 (gastric cancer) | 0.014 | |
| HT-1080 (fibrosarcoma) | 0.012 |
These findings suggest that this class of compounds has significant potential for development as chemotherapeutic agents .
Case Studies
Several case studies have evaluated the biological activity of structurally similar compounds:
Case Study 1 : A derivative demonstrated potent antiproliferative effects comparable to established chemotherapeutics like Combretastatin A-4 (CA-4). The study highlighted the potential for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
A detailed comparison with structurally related compounds is provided below, focusing on substituent variations and their hypothesized effects on bioactivity:
Key Observations:
Pyridine vs. Phenyl Substitutions : The target compound’s pyridin-2-yl group likely improves binding affinity compared to pyridin-3-yl () or fluorophenyl () analogs due to optimized orientation for π-π interactions in enzyme active sites .
Trifluoromethyl Phenyl Group : The CF₃ group in the acetamide chain enhances membrane permeability and resistance to oxidative metabolism, a critical advantage over compounds with tetrahydrofuran or ethoxyphenyl groups .
Biological Activity
The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Common methods include:
- Reaction of Pyridine Derivatives : The synthesis often begins with the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form a hydrazide intermediate. This is followed by cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
- Microwave-Assisted Synthesis : This modern method enhances reaction efficiency and yield by utilizing microwave irradiation for the formation of the target compound through tandem reactions involving enaminonitriles and benzohydrazides.
Biological Activity
The biological activities of the compound have been extensively studied, revealing its potential as an anti-cancer agent and enzyme inhibitor.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:
- Cell Lines Tested : The compound exhibited significant cytotoxic effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
- IC50 Values : It demonstrated IC50 values in the low micromolar range, indicating potent anti-tumor activity. Specifically, related compounds in the same family showed IC50 values as low as 0.83 μM against A549 cells .
The mechanism through which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This inhibition disrupts normal cellular functions and contributes to its anti-cancer properties.
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with similar triazole derivatives:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| [1,2,4]Triazolo[3,4-b]thiadiazoles | Antimicrobial and insecticidal | Similar triazole structure but different substituents |
| [1,2,4]Triazolo[1,5-a]pyridines | Enzyme inhibitors and anticancer agents | Shares triazole ring but varies in side chains |
| Pyrazolo[5,1-c][1,2,4]triazines | Antiviral and antitumor | Distinct structural features impacting activity |
This table illustrates how the target compound's unique combination of pyridine and triazole rings contributes to its distinct biological properties.
Case Studies
Several case studies have reinforced the therapeutic potential of compounds similar to this compound:
- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity. Compounds exhibiting trifluoromethyl groups showed enhanced potency against multiple cancer cell lines compared to their non-fluorinated counterparts .
- In Vivo Studies : Animal models have demonstrated that similar compounds can significantly reduce tumor growth when administered at specific dosages over a defined period. These findings suggest a promising avenue for further development in clinical settings .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with pyridin-2-yl-substituted aldehydes under reflux conditions (e.g., ethanol, 80°C) .
Thioether linkage introduction : Reaction of the core with mercaptoacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in DMF at 50–60°C .
Amide coupling : Condensation of the thio-intermediate with 3-(trifluoromethyl)aniline via EDCI/HOBt-mediated coupling in dichloromethane (DCM) .
- Critical parameters : Solvent polarity, temperature control, and inert atmosphere (N₂/Ar) to prevent oxidation of the thio group .
- Monitoring : TLC (Rf tracking) and HPLC for intermediate purity assessment (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyridin-2-yl aromatic signals at δ 8.5–9.0 ppm) and confirms substituent connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching C₂₀H₁₅F₃N₆OS) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (if crystalline) .
Q. What are the key physicochemical properties influencing its bioactivity?
- Methodological Answer :
- Solubility : Assessed in DMSO (typical stock solvent) and aqueous buffers (PBS) via shake-flask method; logP values (≈3.5) predict membrane permeability .
- Stability : Accelerated stability studies (40°C/75% RH) monitor degradation; trifluoromethyl groups enhance metabolic resistance .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields during synthesis?
- Methodological Answer :
- Catalyst optimization : Use of Pd/C or CuI for cyclization steps to reduce side products .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve thioacetamide coupling efficiency .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances final purity .
Q. How can researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., pyridin-2-yl vs. phenyl groups) to isolate pharmacophoric motifs .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets (e.g., kinase enzymes) and explains potency variations .
- Dose-response assays : IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., ATP concentration in kinase assays) resolve potency discrepancies .
Q. What in silico methods predict its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Glide (Schrödinger Suite) or AutoDock simulate binding to ATP pockets in kinases; pyridin-2-yl groups show π-π stacking with Phe residues .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-target complexes; trifluoromethyl groups enhance hydrophobic interactions .
Q. How can metabolic stability be improved for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
